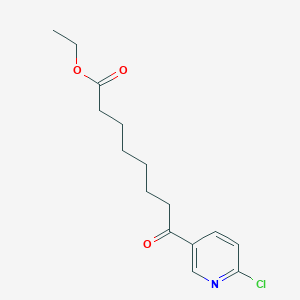

Ethyl 8-(6-chloropyridin-3-YL)-8-oxooctanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Ethyl 8-(6-chloropyridin-3-YL)-8-oxooctanoate” is an ester compound, which are often used in a wide range of applications from plastics to pharmaceuticals. The “6-chloropyridin-3-YL” part suggests that it contains a pyridine ring, a common structure in many pharmaceuticals and natural products .

Molecular Structure Analysis

The molecular structure analysis would involve understanding the 3D conformation and stereochemistry of the molecule. This typically involves techniques like X-ray crystallography or NMR spectroscopy . Without specific data, a detailed analysis isn’t possible.

Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the ester group and the pyridine ring. The ester could undergo hydrolysis, transesterification, and other reactions typical of esters. The pyridine ring, being aromatic, is relatively stable but can participate in electrophilic substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, boiling point, etc., would need to be determined experimentally. Ester compounds often have pleasant smells and are frequently used in perfumes .

Applications De Recherche Scientifique

Pharmaceutical Intermediates

Ethyl 8-(6-chloropyridin-3-YL)-8-oxooctanoate: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure, which includes a pyridine ring, is common in many drugs due to its bioactivity. The chloro-substituted pyridine ring, in particular, is a key feature in molecules that exhibit antimicrobial, anti-inflammatory, and antiviral properties .

Agrochemical Synthesis

This compound is also used in the synthesis of agrochemicals. The presence of the chloropyridinyl group can contribute to the development of new herbicides and pesticides. Its reactivity allows for further functionalization, creating compounds that can interact with specific biological targets in pests and weeds.

Organic Material Production

In the field of organic materials, Ethyl 8-(6-chloropyridin-3-YL)-8-oxooctanoate can be used to synthesize compounds with specific optical properties. These materials can be applied in organic light-emitting diodes (OLEDs) or as part of organic photovoltaic cells .

Nonlinear Optical Materials

The structural properties of this compound make it a candidate for the synthesis of nonlinear optical (NLO) materials. NLO materials are crucial for various applications, including laser technology, optical data storage, and telecommunications .

Kinase Inhibition Research

Kinase inhibitors are an important class of drugs in cancer therapy. The pyridine ring found in Ethyl 8-(6-chloropyridin-3-YL)-8-oxooctanoate is often present in kinase inhibitors, making it a potential starting point for the synthesis of new anticancer drugs .

Antimicrobial and Antifungal Agents

Research has shown that pyridine derivatives can have significant antimicrobial and antifungal activities. As such, this compound could be used to develop new treatments for bacterial and fungal infections .

Mécanisme D'action

Target of Action

The primary target of Ethyl 8-(6-chloropyridin-3-YL)-8-oxooctanoate is the nicotinic acetylcholine receptor (nAChR) . This receptor plays a crucial role in transmitting signals in the nervous system. The compound binds to this receptor, blocking neural signaling in the central nervous system .

Mode of Action

Ethyl 8-(6-chloropyridin-3-YL)-8-oxooctanoate interacts with its target, the nAChR, by binding irreversibly. This binding action stops the flow of ions in the postsynaptic membrane of neurons, leading to paralysis and death . The compound is highly selective towards the variation of the nAChR which insects possess .

Biochemical Pathways

The compound affects the neural signaling pathway in the central nervous system. By binding to the nAChR, it disrupts the normal flow of ions across the neuron’s membrane. This disruption affects the downstream effects of neural signaling, leading to paralysis and eventual death .

Pharmacokinetics

The ADME properties of Ethyl 8-(6-chloropyridin-3-YL)-8-oxooctanoate indicate that it has high gastrointestinal absorption and is BBB permeant . . Its bioavailability is influenced by these properties.

Result of Action

The molecular and cellular effects of the compound’s action result in the disruption of neural signaling, leading to paralysis and death . This effect is particularly pronounced in insects, which have a variation of the nAChR to which the compound binds selectively .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethyl 8-(6-chloropyridin-3-YL)-8-oxooctanoate. For instance, the compound retains its degradation abilities over a wide range of pH (5.0–8.0) and temperature (20–42 °C) . Furthermore, the compound’s degradation and biotransformation can be influenced by the presence of certain microorganisms in the environment .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

ethyl 8-(6-chloropyridin-3-yl)-8-oxooctanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClNO3/c1-2-20-15(19)8-6-4-3-5-7-13(18)12-9-10-14(16)17-11-12/h9-11H,2-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFJQZWOCSSZHSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=CN=C(C=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641803 |

Source

|

| Record name | Ethyl 8-(6-chloropyridin-3-yl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 8-(6-chloropyridin-3-YL)-8-oxooctanoate | |

CAS RN |

890100-72-8 |

Source

|

| Record name | Ethyl 8-(6-chloropyridin-3-yl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.